N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-oxoimidazolidine-1-carboxamide
Description
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-oxoimidazolidine-1-carboxamide is a heterocyclic compound featuring fused aromatic systems (furan and thiophene) linked via an ethyl chain to a 2-oxoimidazolidine-1-carboxamide moiety. Its structure combines sulfur- and oxygen-containing heterocycles, which are critical for interactions with biological targets. The compound’s dual heterocyclic architecture may confer unique physicochemical properties, such as enhanced solubility or stability, compared to simpler analogs.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-2-oxoimidazolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c18-13-15-4-5-17(13)14(19)16-8-11(10-3-7-21-9-10)12-2-1-6-20-12/h1-3,6-7,9,11H,4-5,8H2,(H,15,18)(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQKBONWPHEARN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C(=O)NCC(C2=CSC=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been known to interact with a variety of targets, including enzymes and receptors.
Mode of Action
Based on its structural similarity to other imidazole derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions.
Biochemical Pathways
Compounds with similar structures have been shown to influence a variety of biochemical pathways, including those involved in inflammation, cancer, and microbial infections.
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by liver enzymes, and excreted in the urine.
Result of Action
Similar compounds have been shown to exert anti-inflammatory, anticancer, and antimicrobial effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s photoreactivity suggests that light exposure could potentially alter its structure and function. Additionally, the compound’s stability and efficacy could be influenced by factors such as pH, temperature, and the presence of other chemicals.
Biological Activity
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-oxoimidazolidine-1-carboxamide, identified by its CAS number 2097924-29-1, is a compound of significant interest due to its potential biological activities. This article explores its structure, synthesis, and biological properties, particularly its anticancer and antimicrobial effects.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 404.5 g/mol. The compound features a complex structure that includes furan and thiophene rings, which are known to contribute to various biological activities.
Synthesis
The synthesis of this compound typically involves the reaction of furan and thiophene derivatives with appropriate reagents under controlled conditions. Detailed synthetic pathways can vary, but they generally focus on creating the imidazolidine core while ensuring the integrity of the furan and thiophene moieties.
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. For instance, in vitro tests demonstrated significant cytotoxic effects against human cancer cell lines such as A549 (lung cancer) and HepG2 (liver cancer). The compound exhibited an IC50 value of approximately 27.7 µg/ml for A549 cells and 26.6 µg/ml for HepG2 cells, comparable to the reference drug doxorubicin, which has IC50 values of 28.3 µg/ml and 21.6 µg/ml respectively .
Mechanism of Action:
The mechanism behind its anticancer activity appears to involve the induction of apoptosis in cancer cells, as evidenced by increased DNA fragmentation and altered gene expression profiles related to cancer progression. Specifically, genes such as AMY2A and FOXG1 showed significant changes in expression levels in treated samples compared to controls .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies indicate that it exhibits broad-spectrum antibacterial effects against various pathogens, including Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values were found to be notably low, indicating strong potential for therapeutic applications in infectious diseases .
Case Studies
Case Study 1: Anticancer Evaluation
A study conducted on a series of novel compounds, including this compound, highlighted its efficacy against multiple tumor types. The results demonstrated that compounds with similar structural features consistently outperformed traditional chemotherapeutics in terms of selectivity and potency.
Case Study 2: Antimicrobial Assessment
In another investigation focusing on antimicrobial properties, the compound was tested against clinical isolates of Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations as low as 15.62 µg/ml, showcasing its potential as an effective antimicrobial agent .
Comparison with Similar Compounds
Key Structural Differences :
| Feature | Target Compound | Analog (e.g., 95a) |
|---|---|---|
| Heterocycles | Furan + thiophene + imidazolidinone | Furan only |
| Functional Groups | Carboxamide, 2-oxoimidazolidine | Carboxamide, methyl ester |
| Potential Bioactivity | Enhanced diversity from dual heterocycles | Limited to furan-carboxamide interactions |
Heterocyclic Systems: Thiophene vs. Thiadiazole
highlights 1,3,4-thiadiazole derivatives, which exhibit antimicrobial and antitumor activities. These compounds share sulfur-containing heterocycles with the target’s thiophene but differ in ring structure and synthetic pathways:
- N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides: Synthesized via cyclization with iodine and triethylamine, releasing sulfur atoms . The target compound’s thiophene may offer similar sulfur-mediated interactions but without the need for cyclization.
Pharmacological Implications :
- Thiadiazoles are known for broad-spectrum antimicrobial activity due to sulfur’s electron-withdrawing effects .
- The target’s thiophene may provide comparable electronic properties but with improved metabolic stability due to its fused aromatic system.
Pharmacopeial Compounds with Furan Motifs
Evidences 3 and 4 list pharmacopeial compounds like N-{2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulphanyl]ethyl}-2-nitroacetamide (USP 31). These feature furan rings with sulphanyl and nitro groups, which are absent in the target compound.
- Solubility : Polar carboxamide groups enhance aqueous solubility.
- Stability : Furan rings in pharmacopeial compounds are validated for drug formulation, implying the target’s furan moiety may confer similar stability .
Advanced Furopyridine Carboxamides
describes a furo[2,3-b]pyridine-3-carboxamide with fluorophenyl and trifluoroethyl substituents. Compared to the target compound:
- Lipophilicity : Fluorophenyl and trifluoroethyl groups increase lipophilicity, whereas the target’s thiophene may balance hydrophilicity and membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
